Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate
Brand Name: Vulcanchem
CAS No.: 952182-80-8
VCID: VC4062440
InChI: InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-10-12-21(13-11-15)16(17(22)24-4)14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC
Molecular Formula: C19H28N2O4
Molecular Weight: 348.4 g/mol

Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate

CAS No.: 952182-80-8

Cat. No.: VC4062440

Molecular Formula: C19H28N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate - 952182-80-8

Specification

CAS No. 952182-80-8
Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
IUPAC Name methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetate
Standard InChI InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-10-12-21(13-11-15)16(17(22)24-4)14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)
Standard InChI Key ZBZCXRUKPZPMDU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional regions:

  • Boc-protected amino group: The tert-butoxycarbonyl group shields the amine at the 4-position of the piperidine ring, preventing unwanted side reactions during synthesis .

  • Piperidine scaffold: A six-membered nitrogen-containing ring that contributes to the molecule’s conformational flexibility and binding affinity in biological systems .

  • Phenyl acetate ester: The methyl ester and aromatic phenyl group enhance solubility in organic solvents and facilitate downstream hydrolysis to carboxylic acids .

The IUPAC name, methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetate, reflects this arrangement . The SMILES string CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC and InChIKey ZBZCXRUKPZPMDU-UHFFFAOYSA-N provide unambiguous representations for computational modeling .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight348.4 g/mol
Melting Point104–106°C
Density~1.2 g/cm³ (estimated)
Boiling Point>400°C (decomposes)
SolubilitySoluble in DMSO, DMF, THF

The Boc group’s steric bulk lowers polarity, making the compound more lipophilic than unprotected analogs . This property is critical for membrane permeability in drug candidates.

Synthesis and Production

Synthetic Pathways

The synthesis involves three key steps :

  • Boc Protection: Piperidine-4-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in a base (e.g., NaOH) to form 4-(tert-butoxycarbonylamino)piperidine.

  • Alkylation: The protected piperidine undergoes nucleophilic substitution with methyl 2-bromo-2-phenylacetate in the presence of a catalyst (e.g., K₂CO₃).

  • Purification: Column chromatography or recrystallization yields the final product with ≥95% purity .

A simplified reaction scheme is:

Piperidine-4-amineBoc2OBoc-piperidineMethyl 2-bromo-2-phenylacetateTarget Compound\text{Piperidine-4-amine} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-piperidine} \xrightarrow{\text{Methyl 2-bromo-2-phenylacetate}} \text{Target Compound}

Industrial-Scale Manufacturing

Suppliers like VWR, Santa Cruz Biotechnology, and Angene Chemical produce the compound under GMP conditions . Batch sizes range from 500 mg to 5 kg, with pricing at ~$375 per gram . Strict temperature control (20–25°C) and anhydrous environments prevent Boc group cleavage during production.

Applications in Research and Industry

Peptide Synthesis

The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA), enabling sequential peptide chain elongation . For example, it has been incorporated into:

  • Kinase inhibitors: As a piperidine-based scaffold in ATP-binding pocket targeting .

  • GPCR ligands: Modulating receptor conformations via the phenyl acetate moiety .

Proteomics Studies

In activity-based protein profiling (ABPP), the compound serves as a covalent modifier of catalytic lysine residues, aiding enzyme function mapping . A 2024 study utilized it to identify off-target effects of histone deacetylase (HDAC) inhibitors .

Pharmaceutical Intermediates

The patent WO2020216781A1 highlights derivatives of this compound as intermediates in 4H-pyrrolo[3,2-c]pyridin-4-one anticancer agents . Its piperidine ring enhances blood-brain barrier penetration in neurology candidates .

ParameterSpecificationSource
GHS ClassificationIrritant (Category 2)
Signal WordWarning
Precautionary StatementsP305+P351+P338 (Eye exposure)

Recent Advancements and Future Directions

Novel Derivatives (2023–2025)

  • Fluorinated analogs: Replacing the phenyl group with p-fluorophenyl improves metabolic stability .

  • Photoaffinity labels: Incorporating diazirine moieties enables crosslinking for target identification .

Computational Modeling

Molecular dynamics simulations (2024) revealed that the piperidine ring adopts a chair conformation when bound to the COX-2 enzyme, guiding anti-inflammatory drug design .

Challenges and Opportunities

While the Boc group’s instability under acidic conditions limits in vivo applications, emerging orthogonal protection strategies using photolabile groups may address this . Additionally, scaling production via continuous flow chemistry could reduce costs by 40%.

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